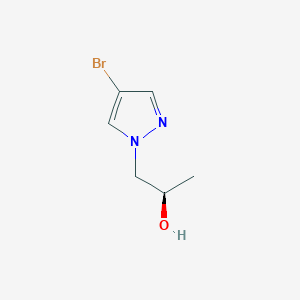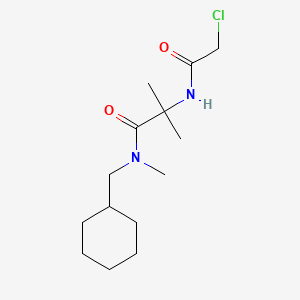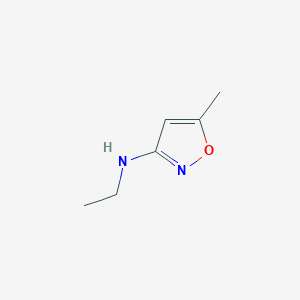
N-ethyl-5-methylisoxazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-5-methylisoxazol-3-amine is a heterocyclic compound belonging to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. These compounds are of significant interest due to their wide range of biological activities and therapeutic potential .
Preparation Methods
The synthesis of N-ethyl-5-methylisoxazol-3-amine can be achieved through various methods. One common approach involves the reaction of acetonitrile with metal alkali to form acetyl acetonitrile, followed by reaction with p-toluenesulfonyl hydrazide to form hydrazone. The final step involves a ring closure reaction with hydroxylamine under alkaline conditions . Industrial production methods often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Chemical Reactions Analysis
N-ethyl-5-methylisoxazol-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include Cu(I) and Ru(II) catalysts for cycloaddition reactions . Major products formed from these reactions include substituted isoxazoles, which can be synthesized through cycloisomerization of α,β-acetylenic oximes or intramolecular cyclization of propargylamines .
Scientific Research Applications
N-ethyl-5-methylisoxazol-3-amine has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds. In biology and medicine, isoxazole derivatives have shown potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents . The compound’s versatility makes it valuable for drug discovery and development .
Mechanism of Action
The mechanism of action of N-ethyl-5-methylisoxazol-3-amine involves its interaction with specific molecular targets and pathways. Isoxazole derivatives often exert their effects by binding to biological targets based on their chemical diversity . The exact molecular targets and pathways involved can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
N-ethyl-5-methylisoxazol-3-amine can be compared with other similar compounds, such as 3-amino-5-methylisoxazole and 5-amino-3-methylisoxazole. These compounds share the isoxazole core structure but differ in their substitution patterns, which can lead to variations in their biological activities and chemical properties
Properties
Molecular Formula |
C6H10N2O |
|---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
N-ethyl-5-methyl-1,2-oxazol-3-amine |
InChI |
InChI=1S/C6H10N2O/c1-3-7-6-4-5(2)9-8-6/h4H,3H2,1-2H3,(H,7,8) |
InChI Key |
IRLRYTATPGGABP-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NOC(=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(oxan-2-yl)-3-phenyl-1H-pyrazol-5-yl]boronic acid](/img/structure/B13473425.png)
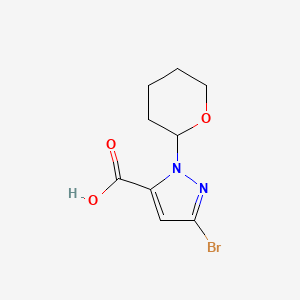
![Methyl 2-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13473448.png)
![Diethyl [carbamoyl(fluoro)methyl]phosphonate](/img/structure/B13473449.png)
![Methyl 1-[(6-bromopyridin-3-yl)oxy]cyclopropane-1-carboxylate](/img/structure/B13473461.png)
![1,1-difluoro-N-methylspiro[2.3]hexan-5-amine hydrochloride](/img/structure/B13473462.png)
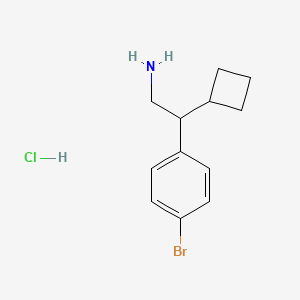
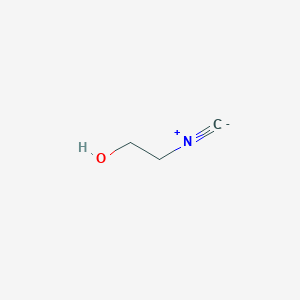
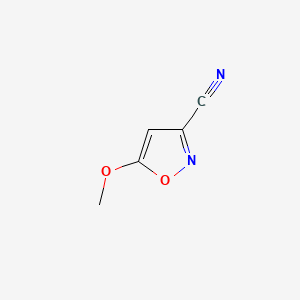
![N-[4-(aminomethyl)phenyl]propanamide hydrochloride](/img/structure/B13473469.png)

